molecular formula C13H17Cl2NO B8619760 Ethyl 1-(4-chlorophenyl)cyclobutane-1-carboximidate;hydrochloride

Ethyl 1-(4-chlorophenyl)cyclobutane-1-carboximidate;hydrochloride

Cat. No.: B8619760
M. Wt: 274.18 g/mol
InChI Key: YMLIAQHYTXLKTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(4-chlorophenyl)cyclobutane-1-carboximidate;hydrochloride is a chemical compound with a unique structure that includes a cyclobutane ring and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(4-chlorophenyl)cyclobutane-1-carboximidate;hydrochloride typically involves the reaction of 1-(4-chlorophenyl)cyclobutanecarboxylic acid with ethylamine under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-chlorophenyl)cyclobutane-1-carboximidate;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Ethyl 1-(4-chlorophenyl)cyclobutane-1-carboximidate;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biological molecules.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 1-(4-chlorophenyl)cyclobutane-1-carboximidate;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenyl)cyclobutanecarboxylic acid
  • Ethyl 1-(4-chlorophenyl)cyclobutane-1-carboxylate
  • 1-(4-Chlorophenyl)cyclobutanecarbonitrile

Uniqueness

Ethyl 1-(4-chlorophenyl)cyclobutane-1-carboximidate;hydrochloride is unique due to its specific structure, which includes both a cyclobutane ring and a chlorophenyl group. This combination of features gives it distinct chemical and biological properties compared to similar compounds .

Properties

Molecular Formula

C13H17Cl2NO

Molecular Weight

274.18 g/mol

IUPAC Name

ethyl 1-(4-chlorophenyl)cyclobutane-1-carboximidate;hydrochloride

InChI

InChI=1S/C13H16ClNO.ClH/c1-2-16-12(15)13(8-3-9-13)10-4-6-11(14)7-5-10;/h4-7,15H,2-3,8-9H2,1H3;1H

InChI Key

YMLIAQHYTXLKTJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=N)C1(CCC1)C2=CC=C(C=C2)Cl.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Through a cooled solution of 1-(4-chlorophenyl)cyclobutanecarbonitrile (5.0 g, 26.1 mmol, Aldrich) and ethanol (2.3 mL, 39.1 mmol) was bubbled HCl gas at 0° C. for 30 minutes. After standing at 4° C. for 24 hours, the reaction mixture was concentrated and triturated with diethyl ether. The precipitate was collected and dried to obtain the titled compound. MS (ESI+) m/z 238 (M+H)1.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.3 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.